2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
Related compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell survival and death.
Biochemical Pathways
It’s worth noting that apoptosis, which is induced by similar compounds, is a complex process that involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Related compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately, cell death.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . This interaction inhibits the enzyme’s activity, affecting various metabolic processes. Additionally, the compound can form hydrogen bonds with other biomolecules, influencing their function and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells such as MCF-7 and HCT-116 by inducing apoptosis . This compound also affects normal cells, although its cytotoxic effects are generally weaker compared to its effects on cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity . This inhibition leads to changes in gene expression and metabolic processes. Additionally, the compound can interact with other proteins and biomolecules, forming hydrogen bonds and altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting enzymes such as cytochrome P450 . This inhibition disrupts normal metabolic processes, leading to changes in the levels of specific metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at target sites .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Scientific Research Applications
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide has several scientific research applications:
Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Uniqueness: 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide stands out due to its unique combination of a chloro group and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQGVWHJXUUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.